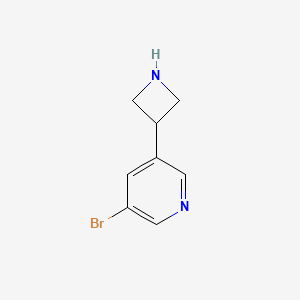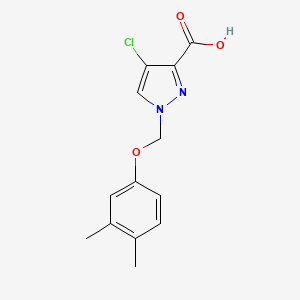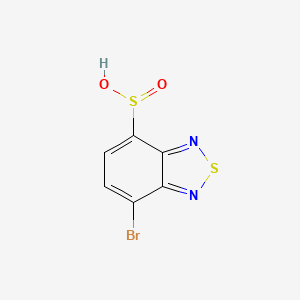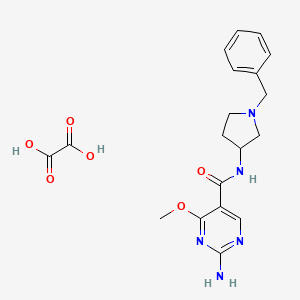
2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, methoxy, and carboxamide groups, as well as a benzyl-pyrrolidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the pyrimidine ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Benzyl-Pyrrolidinyl Moiety: The benzyl-pyrrolidinyl moiety can be attached through a nucleophilic substitution reaction, where the pyrrolidine ring is first benzylated and then reacted with the pyrimidine core.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The nitro or nitroso derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrogen gas.
Nucleophilic Substitution Reagents: Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
科学研究应用
2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Chemistry: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(1-Benzyl-3-pyrrolidinyl)-N-isopropyl-L-alaninamide
- 2-Amino-N-[(1-benzyl-3-pyrrolidinyl)methyl]-N,2-dimethylcyclohexanecarboxamide dihydrochloride
Uniqueness
2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the benzyl-pyrrolidinyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
72412-41-0 |
|---|---|
分子式 |
C19H23N5O6 |
分子量 |
417.4 g/mol |
IUPAC 名称 |
2-amino-N-(1-benzylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;oxalic acid |
InChI |
InChI=1S/C17H21N5O2.C2H2O4/c1-24-16-14(9-19-17(18)21-16)15(23)20-13-7-8-22(11-13)10-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,9,13H,7-8,10-11H2,1H3,(H,20,23)(H2,18,19,21);(H,3,4)(H,5,6) |
InChI 键 |
NBKUIBVEZRIFFQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=NC=C1C(=O)NC2CCN(C2)CC3=CC=CC=C3)N.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


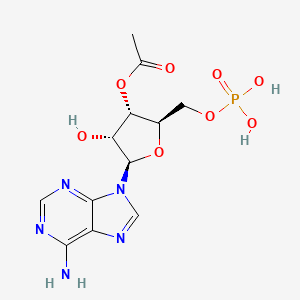
![6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B12937664.png)


![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)
![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)
